molecular formula C6H10N2O2 B12308142 (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)

Cat. No.: B12308142
M. Wt: 142.16 g/mol
InChI Key: XTDUAIGXINLHTD-UHFFFAOYSA-N
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Description

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is an organic compound characterized by its unique structural configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethyl group, a cyano group, and a methoxyethanecarboximidate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) typically involves the reaction of ethyl cyanoacetate with methoxyethanamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted methoxyethanecarboximidates.

Scientific Research Applications

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(ethyl N-cyano-2-methoxyethanecarboxylate)
  • (Z)-(ethyl N-cyano-2-ethoxyethanecarboximidate)
  • (Z)-(methyl N-cyano-2-methoxyethanecarboximidate)

Uniqueness

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

ethyl N-cyano-2-methoxyethanimidate

InChI

InChI=1S/C6H10N2O2/c1-3-10-6(4-9-2)8-5-7/h3-4H2,1-2H3

InChI Key

XTDUAIGXINLHTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC#N)COC

Origin of Product

United States

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